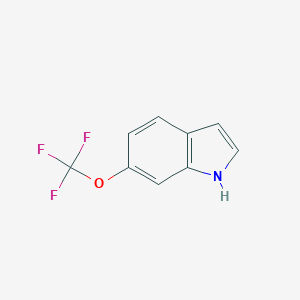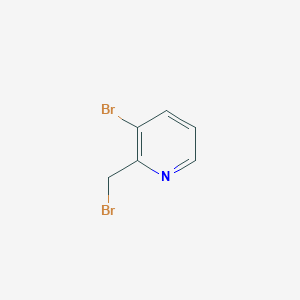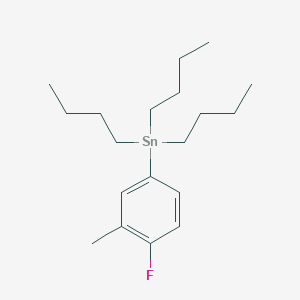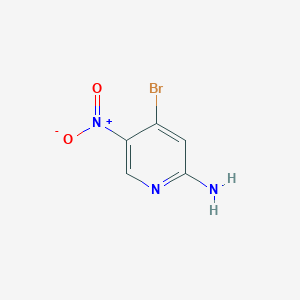
6-(トリフルオロメトキシ)-1H-インドール
概要
説明
6-(Trifluoromethoxy)-1H-indole is a useful research compound. Its molecular formula is C9H6F3NO and its molecular weight is 201.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Trifluoromethoxy)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Trifluoromethoxy)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品
6-(トリフルオロメトキシ)-1H-インドール のトリフルオロメトキシ基は、医薬品化合物の代謝安定性と親油性を向上させることが知られています . これにより、薬効を高め、副作用を軽減することができます。 神経保護効果を持つ可能性のある新しい薬物分子の設計に使用されています .
農業
農業分野では、トリフルオロメトキシ基は農薬の開発に貢献しています。 これは、作物を害虫や病気から保護する化合物を作成するために使用され、収量と品質を向上させます .
材料科学
この化合物は、材料科学における構築ブロックとして機能し、融点の上昇や表面張力の低下などの望ましい特性を持つ新しい材料を作成します。これは、電子デバイスの開発に役立ちます .
化学合成
6-(トリフルオロメトキシ)-1H-インドール:は、化学合成において、他の分子にトリフルオロメトキシ基を導入するための試薬として使用され、さまざまなトリフルオロメチルエーテルの生成を促進します .
生物医学研究
生物医学研究では、この化合物は生物学的活性について調べられており、薬物発見とさまざまな病気の治療法の開発の進歩につながる可能性があります .
環境科学
トリフルオロメトキシ基のユニークな特性は、環境科学で利用されており、環境への影響を軽減し、その他の環境に敏感な物質の安定性を向上させる可能性のある化合物を開発しています <a aria-label="8: " data-citationid="f903a39e-fa4a-83a4-6e24-dda9bc73441d-37" h="ID=SERP
作用機序
Target of Action
The primary target of 6-(Trifluoromethoxy)-1H-indole, also known as Riluzole, is the glutamate neurotransmission system . It has been shown to inhibit both glutamate release and postsynaptic glutamate receptor signaling . It also reportedly inhibits voltage-gated sodium channels .
Mode of Action
6-(Trifluoromethoxy)-1H-indole interacts with its targets by modulating glutamate neurotransmission . It inhibits the release of glutamate, a neurotransmitter that sends signals in the brain and throughout the nerves in the body . It also inhibits postsynaptic glutamate receptor signaling . This compound has also been reported to inhibit voltage-gated sodium channels .
Biochemical Pathways
The biochemical pathways affected by 6-(Trifluoromethoxy)-1H-indole are primarily those involving glutamate neurotransmission . By inhibiting both the release of glutamate and the signaling of postsynaptic glutamate receptors, this compound can modulate the biochemical pathways that these processes are involved in .
Pharmacokinetics
6-(Trifluoromethoxy)-1H-indole is well-absorbed, with an average absolute oral bioavailability of about 60% . Its pharmacokinetics are linear over a dose range of 25 to 100 mg given every 12 hours . The mean elimination half-life of this compound is 12 hours after repeated doses . With multiple-dose administration, it accumulates in plasma by about twofold and steady-state is reached in less than 5 days .
Result of Action
The molecular and cellular effects of 6-(Trifluoromethoxy)-1H-indole’s action primarily involve the modulation of glutamate neurotransmission . By inhibiting glutamate release and postsynaptic glutamate receptor signaling, this compound can help to reduce the damage to motor neurons that is often seen in conditions like amyotrophic lateral sclerosis (ALS) .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-(trifluoromethoxy)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)14-7-2-1-6-3-4-13-8(6)5-7/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODJNBPQUZSJKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621997 | |
| Record name | 6-(Trifluoromethoxy)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467451-91-8 | |
| Record name | 6-(Trifluoromethoxy)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B152543.png)

![3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B152545.png)
![3-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B152548.png)


![[1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B152555.png)
![3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B152556.png)






